molecular formula C12H18FN3 B1386261 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline CAS No. 1153197-28-4

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline

Cat. No.: B1386261
CAS No.: 1153197-28-4
M. Wt: 223.29 g/mol
InChI Key: GPYNKPRVIIMGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is a useful research compound. Its molecular formula is C12H18FN3 and its molecular weight is 223.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-2-[(4-methylpiperazin-1-yl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3/c1-15-4-6-16(7-5-15)9-10-8-11(13)2-3-12(10)14/h2-3,8H,4-7,9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYNKPRVIIMGJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline CAS 1153197-28-4

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline (CAS 1153197-28-4): A Key Intermediate in Modern Drug Discovery

Abstract

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline, identified by CAS number 1153197-28-4, is a substituted aniline derivative incorporating a key N-methylpiperazine moiety. While not extensively documented as a final drug product, its molecular architecture strongly suggests its role as a high-value intermediate in the synthesis of complex pharmaceutical agents. The structure combines a fluoroaniline core, known for modulating electronic properties and metabolic stability, with a piperazine ring, a classic "privileged scaffold" in medicinal chemistry renowned for enhancing aqueous solubility and pharmacokinetic profiles.[1][2][3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a proposed, chemically sound synthesis pathway, robust analytical characterization methods, and its potential applications, particularly in the development of neurokinin-1 (NK1) receptor antagonists.

The Strategic Importance of the Piperazine Scaffold

In the field of medicinal chemistry, certain molecular frameworks appear with remarkable frequency across a wide range of therapeutic targets. The piperazine ring is a quintessential example of such a "privileged scaffold".[1] Its prevalence is not coincidental but is rooted in a combination of advantageous structural and physicochemical properties.

  • Physicochemical Optimization: The two nitrogen atoms within the six-membered ring can be functionalized, allowing for precise tuning of properties like lipophilicity and aqueous solubility.[4] The basic nature of the nitrogens (pKa modulation) is critical for achieving desired absorption, distribution, metabolism, and excretion (ADME) profiles, often leading to improved oral bioavailability.[2][3]

  • Structural Versatility: The piperazine core provides a rigid, yet conformationally adaptable linker between different pharmacophoric elements. Its nitrogen atoms serve as versatile synthetic handles for introducing a wide array of substituents, enabling extensive structure-activity relationship (SAR) studies to enhance potency and selectivity.[1][4]

  • Target Interaction: The nitrogen atoms can act as hydrogen bond acceptors, while substituents can be designed to be hydrogen bond donors, facilitating strong and specific interactions with biological targets. This has made piperazine derivatives integral to the development of drugs targeting the central nervous system (CNS), as well as antimicrobial and anticancer agents.[1][5]

The integration of this scaffold into the target molecule, 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline, immediately signals its value as a building block for creating drug candidates with optimized pharmacological performance.

Physicochemical and Structural Properties

The molecular identity of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline is defined by its specific arrangement of functional groups, each contributing to its overall chemical character.

PropertyValueSource
CAS Number 1153197-28-4[6]
Molecular Formula C₁₂H₁₈FN₃[6]
Molecular Weight 223.29 g/mol [6]
Canonical SMILES CN1CCN(CC1)CC2=C(C=C(C=C2)F)NN/A
InChI Key InChI=1S/C12H18FN3/c1-15-5-7-16(8-6-15)9-10-4-2-11(13)3-12(10)14/h2-4H,5-9,14H2,1H3N/A

Structural Analysis:

  • 4-Fluoroaniline Core: The primary amine on the aromatic ring is a key nucleophilic center and a site for further synthetic elaboration. The fluorine atom at the para-position is a common bioisostere for a hydrogen atom. Its electron-withdrawing nature can lower the pKa of the aniline nitrogen, influence binding interactions, and block a potential site of metabolic oxidation, thereby improving the pharmacokinetic profile of a final drug molecule.

  • Benzylic Methylene Bridge (-CH₂-): This linker provides rotational flexibility and connects the aromatic core to the piperazine ring.

  • N-Methylpiperazine Moiety: This group is critical for conferring desirable physicochemical properties. The tertiary amine of the piperazine ring is basic, which can significantly enhance aqueous solubility at physiological pH. The N-methyl group completes the structure, and this specific substitution pattern is common in many CNS-active compounds.

Proposed Synthesis and Purification

Synthetic Workflow Diagram

Synthesis_Workflow A 1. 4-Fluoro-2-methylaniline B 2. N-Boc-4-fluoro-2-methylaniline A->B Boc₂O, Et₃N (Protection) C 3. N-Boc-2-(bromomethyl)-4-fluoroaniline B->C NBS, AIBN (Benzylic Bromination) D 4. N-Boc-4-fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline C->D 1-Methylpiperazine, K₂CO₃ (Nucleophilic Substitution) E 5. 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline (Target) D->E TFA or HCl (Deprotection)

Caption: Proposed synthetic pathway for the target compound.

Rationale and Step-by-Step Protocol

This protocol is a representative methodology. Researchers should perform their own optimization of reaction conditions, solvents, and purification techniques.

Protocol Rationale: The synthesis begins by protecting the reactive aniline group to prevent side reactions during the subsequent benzylic bromination. The methyl group is then activated by converting it to a bromomethyl group, an excellent electrophile. This allows for straightforward nucleophilic substitution by 1-methylpiperazine. The final step is the removal of the protecting group to yield the target aniline.

Step 1: Protection of 4-Fluoro-2-methylaniline

  • Causality: The aniline nitrogen is nucleophilic and would interfere with the subsequent radical bromination step. Protecting it as a tert-butoxycarbonyl (Boc) carbamate temporarily masks its reactivity.

  • Procedure:

    • Dissolve 4-fluoro-2-methylaniline (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base such as triethylamine (Et₃N, 1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-fluoro-2-methylaniline.

Step 2: Benzylic Bromination

  • Causality: N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) is a standard and selective method for brominating the benzylic position of a toluene derivative without affecting the aromatic ring.

  • Procedure:

    • Dissolve the protected aniline from Step 1 (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄).

    • Add NBS (1.1 eq) and a catalytic amount of AIBN.

    • Heat the mixture to reflux (approx. 77 °C) and irradiate with a heat lamp to initiate the reaction.

    • Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.

    • Filter off the succinimide byproduct and wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine.

    • Dry the organic layer and concentrate under vacuum to yield the crude N-Boc-2-(bromomethyl)-4-fluoroaniline.

Step 3: Nucleophilic Substitution with 1-Methylpiperazine

  • Causality: The bromomethyl intermediate is a potent electrophile. The secondary amine of 1-methylpiperazine acts as a nucleophile, displacing the bromide to form the C-N bond. A mild base is used to scavenge the HBr byproduct.

  • Procedure:

    • Dissolve the crude bromomethyl intermediate (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.

    • Add 1-methylpiperazine (1.2 eq) and a base like potassium carbonate (K₂CO₃, 2.0 eq).

    • Stir the mixture at room temperature for 12-18 hours or gently heat to 50-60 °C to accelerate the reaction.

    • Monitor for completion by TLC or LC-MS.

    • Once complete, filter off the inorganic salts and concentrate the solvent. The residue can be purified via column chromatography.

Step 4: Boc Deprotection

  • Causality: The Boc group is acid-labile and can be cleanly removed under acidic conditions without affecting the other functional groups.

  • Procedure:

    • Dissolve the protected product from Step 3 in DCM.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of HCl in dioxane.

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and excess acid under reduced pressure.

    • Dissolve the residue in water and basify with aqueous sodium hydroxide or sodium bicarbonate to a pH > 9 to deprotonate the aniline and piperazine nitrogens.

    • Extract the free base product with an organic solvent (e.g., ethyl acetate or DCM).

    • Dry the combined organic layers and concentrate to yield the final product, 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline.

Purification

The final compound should be purified to ≥98% for use in drug discovery workflows.[5]

  • Method: Silica gel column chromatography.

  • Eluent System: A gradient of methanol (0-10%) in dichloromethane is a common choice for separating polar amines. The addition of a small amount of triethylamine (0.1-1%) to the eluent can prevent the product from streaking on the silica gel.

  • Validation: Purity should be confirmed by HPLC and identity confirmed by NMR and MS as described below.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized intermediate.

Analytical Workflow Diagram

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Dissolve sample in appropriate solvent (e.g., CDCl₃, MeOD, Acetonitrile) B LC-MS Analysis A->B C ¹H & ¹³C NMR Spectroscopy A->C D HPLC Purity Analysis A->D E Confirm Molecular Weight (Expected [M+H]⁺ = 224.15) B->E F Confirm Structure & Proton/Carbon Environment C->F G Quantify Purity (Target >98%) D->G Final Certificate of Analysis (CoA) E->Final F->Final G->Final

Caption: A typical quality control workflow for a chemical intermediate.

Spectroscopic and Chromatographic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. While experimental data is not published, the expected signals can be predicted based on analogous structures.[7][8]

Predicted ¹H NMR Signals (in CDCl₃)
Chemical Shift (δ, ppm) Assignment & Multiplicity
~ 6.6-7.0Aromatic protons (3H, multiplet)
~ 4.0-4.5Aniline -NH₂ (2H, broad singlet)
~ 3.6Benzylic -CH₂- (2H, singlet)
~ 2.4-2.7Piperazine -CH₂- (8H, multiplet)
~ 2.3N-Methyl -CH₃ (3H, singlet)

Mass Spectrometry (MS): MS is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

  • Expected Ion: For Electrospray Ionization (ESI+), the expected protonated molecular ion would be [M+H]⁺ at m/z = 224.15.

  • Potential Fragmentation: A common fragmentation pathway would be the cleavage of the benzylic C-N bond, leading to a prominent fragment ion corresponding to the N-methylpiperazinylmethyl cation at m/z = 113.11.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a non-volatile organic compound.

  • Column: A reverse-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% formic acid or TFA to ensure sharp peak shapes for the basic amine analytes.

  • Detection: UV detection at a wavelength where the aniline chromophore absorbs (e.g., 254 nm).

  • Result: Purity is calculated by the area percentage of the main product peak relative to all other peaks.

Applications in Drug Discovery and Development

The structure of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline strongly positions it as a key building block for the synthesis of Neurokinin-1 (NK1) receptor antagonists. The NK1 receptor and its endogenous ligand, Substance P, are implicated in pathways related to pain, inflammation, emesis, and mood disorders.

A compelling line of evidence comes from the discovery of Vestipitant and Casopitant , potent and selective NK1 receptor antagonists developed for treating depression and chemotherapy-induced nausea.[9][10] The core of these clinical candidates is a 2-(4-fluoro-2-methylphenyl)piperazine scaffold.[11]

Our target molecule serves as a structurally related intermediate. The (4-methyl-1-piperazinyl)methyl group at the ortho position of the aniline provides a reactive handle and a correctly positioned piperazine element for constructing analogs of these known NK1 antagonists. Drug development professionals could utilize this intermediate in several ways:

  • Lead Optimization: As a starting point for creating novel chemical entities that build upon the established pharmacology of the phenylpiperazine class of NK1 antagonists.

  • Library Synthesis: For parallel synthesis of a library of related compounds to explore the structure-activity relationships around the aniline core.

  • Fragment-Based Drug Design: The molecule itself can be considered a combination of two valuable fragments (fluoroaniline and methylpiperazine) for use in fragment-based screening campaigns.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for CAS 1153197-28-4. Therefore, a conservative approach to safety is mandatory, treating the compound with the precautions appropriate for related aromatic amines.

  • Potential Hazards:

    • Toxicity: Anilines as a class can be toxic if swallowed, inhaled, or absorbed through the skin.[12][13]

    • Irritation: May cause skin, eye, and respiratory tract irritation.[14]

    • Sensitization: Repeated exposure may cause skin sensitization.

  • Recommended Precautions:

    • Engineering Controls: Handle only in a well-ventilated chemical fume hood.[15]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[16]

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[12]

    • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline (CAS 1153197-28-4) is a strategically designed chemical intermediate of significant interest to the pharmaceutical industry. It combines the metabolic and electronic advantages of a fluoroaniline moiety with the proven pharmacokinetic benefits of an N-methylpiperazine scaffold. While detailed public data on this specific molecule is sparse, its clear structural relationship to advanced clinical candidates like NK1 receptor antagonists underscores its potential as a valuable building block in the synthesis of next-generation therapeutics. This guide provides a foundational framework for its synthesis, analysis, and safe handling, enabling researchers to effectively incorporate this promising intermediate into their drug discovery programs.

References

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source not specified.
  • The Role of Piperazine Derivatives in Chemical Synthesis and Manufacturing. (2025). Source not specified.
  • The medicinal chemistry of piperazines: A review. Scilit.
  • The medicinal chemistry of piperazines: A review. (2024). PubMed.
  • 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline. Thsci | Tetrahedron.
  • Safety D
  • SAFETY D
  • 4-Fluoro-2-methylaniline synthesis. ChemicalBook.
  • SAFETY D
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI.
  • Tetrabutylammonium iodide. AK Scientific, Inc.
  • Synthesis of 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives as suitable antibacterial agents with mild cytotoxicity. Source not specified.
  • Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. (2009). PubMed.
  • 4-FLUOROANILINE FOR SYNTHESIS MSDS. (2015). Loba Chemie.
  • Discovery Process and Pharmacological Characterization of 2-(S)-(4-Fluoro-2-methylphenyl)piperazine-1-carboxylic Acid... (2025).
  • Discovery and biological characterization of (2R,4S)-1'-acetyl-N-{(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethyl}-2-(4-fluoro-2-methylphenyl)-N-methyl-4,4'-bipiperidine-1-carboxamide as a new potent and selective neurokinin 1 (NK1)

Sources

The 4-Fluoro-2-Substituted Aniline Scaffold: A Cornerstone for Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2][3] The development of small molecule kinase inhibitors has revolutionized cancer treatment, and at the heart of many successful inhibitors lies the aniline scaffold. This guide provides an in-depth technical exploration of a particularly valuable aniline derivative: the 4-fluoro-2-substituted aniline motif. We will dissect the strategic rationale for its use, detail robust synthetic methodologies, explore structure-activity relationships, and provide field-proven experimental protocols for its application in kinase inhibitor research. This document is intended to serve as a practical and authoritative resource for medicinal chemists and drug discovery scientists working to develop the next generation of targeted therapies.

The Strategic Value of the 4-Fluoro-2-Substituted Aniline Scaffold

The aniline moiety is a common feature in kinase inhibitors, often acting as a "hinge-binder" that forms crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[4] However, the simple aniline core presents challenges, including potential metabolic instability and toxicity associated with the formation of reactive metabolites.[5][6][7] The 4-fluoro-2-substituted aniline scaffold is a "privileged" motif that strategically addresses these limitations while offering significant advantages for kinase inhibitor design.

  • The 4-Fluoro Group: A Multifunctional Stabilizer: The placement of a fluorine atom at the 4-position (para to the amino group) is a deliberate and impactful design choice.

    • Metabolic Blocking: Fluorine's high electronegativity and small size make it an excellent bioisostere for hydrogen.[8] Placing it at a metabolically susceptible site can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the compound's half-life and reducing the formation of potentially toxic metabolites.[7]

    • Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the aniline nitrogen. This reduction in basicity can be crucial for improving oral bioavailability by preventing protonation in the gastrointestinal tract and can also fine-tune the hydrogen-bonding characteristics of the amino group for optimal hinge-binding affinity.

    • Enhanced Binding Interactions: In some cases, the fluorine atom can participate in favorable orthogonal multipolar interactions with the protein backbone or form specific hydrogen bonds, further anchoring the inhibitor in the active site.

  • The 2-Substituent: The Vector for Selectivity and Potency: The ortho-position provides a critical vector for extending a substituent into the solvent-exposed region of the ATP binding pocket. This is where medicinal chemists can introduce a variety of chemical groups to:

    • Improve Potency: By accessing additional binding pockets and forming new interactions.

    • Engineer Selectivity: By designing substituents that exploit unique features of the target kinase's active site compared to other kinases, thereby reducing off-target effects.[9]

    • Optimize Physicochemical Properties: By introducing groups that improve solubility, permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][10][11][12]

Synthetic Pathways to 4-Fluoro-2-Substituted Aniline Derivatives

A robust and flexible synthetic strategy is paramount for exploring the chemical space around this scaffold. The general approach involves the synthesis of a common intermediate, which is then diversified using modern cross-coupling methodologies.

A common and versatile starting material is 1-fluoro-3-nitrobenzene. The synthesis proceeds through a nitration followed by reduction and subsequent functionalization at the 2-position.

G cluster_0 Core Synthesis cluster_1 Diversification via Cross-Coupling A 1-Fluoro-3-nitrobenzene B 4-Fluoro-2-nitroaniline A->B C 4-Fluoroaniline Intermediate (e.g., 4-Fluoro-2-bromoaniline) B->C G Final Kinase Inhibitor Scaffold D Boronic Acid / Ester D->G E Amine / Amide E->G F Alkyne F->G

Caption: General synthetic workflow for 4-fluoro-2-substituted aniline derivatives.

Key Transformation Protocols
  • Reduction of the Nitro Group: The conversion of the nitro group to the essential aniline is a critical step. While many methods exist, catalytic hydrogenation is often preferred for its clean reaction profile and high yields.[13][14]

    • Reagents: H₂, Palladium on Carbon (Pd/C, 5-10 mol%), solvent (Ethanol or Methanol).

    • Causality: Catalytic hydrogenation is highly efficient and avoids the use of stoichiometric metal reductants (like iron or tin), which can complicate purification.[15][16] The choice of palladium provides excellent activity for nitro group reduction while typically being tolerant of aryl halides.[14]

  • Diversification at the 2-Position: With a handle like a bromine or iodine atom installed at the 2-position, a vast array of substituents can be introduced using palladium-catalyzed cross-coupling reactions.[17]

    • Suzuki Coupling: For introducing aryl or heteroaryl groups. This reaction is robust, has a broad substrate scope, and uses stable boronic acids.[18]

    • Buchwald-Hartwig Amination: For introducing amine or amide functionalities. This is a powerful method for C-N bond formation and is central to the synthesis of many modern pharmaceuticals.[17][19]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the substituent at the 2-position allows for a detailed exploration of the structure-activity relationship. The goal is to identify groups that maximize potency against the target kinase while minimizing activity against off-target kinases.

Table 1: Illustrative SAR Data for a Hypothetical Kinase Target (e.g., EGFR)

Compound ID2-Substituent (R)IC₅₀ (nM)Rationale for Change
1a -H5,200Baseline compound, weak activity.
1b -Phenyl850Introduction of an aryl group accesses a hydrophobic pocket.
1c -3-Methoxyphenyl150Methoxy group acts as H-bond acceptor with a key residue.
1d -3-(Morpholinomethyl)phenyl25Addition of a soluble group to improve physicochemical properties and engage with solvent front.
1e -3-Ethynylphenyl8A rigid alkyne linker optimally positions the phenyl ring for potent interaction.

This table represents hypothetical data for illustrative purposes.

The data illustrates a logical progression. Initial introduction of a simple phenyl group (1b) improves potency over the unsubstituted aniline (1a). Further decoration of that phenyl ring to form specific interactions (1c) or improve properties (1d) leads to significant gains. Finally, optimizing the linker geometry (1e) can result in highly potent compounds. This iterative process of design, synthesis, and testing is the engine of medicinal chemistry.

Application in Kinase Inhibitor Research: Targeting Signaling Pathways

4-Fluoro-2-substituted aniline derivatives have been successfully employed as inhibitors for a wide range of kinases involved in oncogenic signaling, such as Epidermal Growth Factor Receptor (EGFR), Bruton's Tyrosine Kinase (BTK), and Janus Kinases (JAKs).[1][2] These kinases are critical nodes in signaling pathways that drive cell proliferation and survival.

G Ligand Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binds & Activates Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK) RTK->Downstream Phosphorylates & Activates Response Cellular Response (Proliferation, Survival) Downstream->Response Inhibitor 4-Fluoro-2-substituted Aniline Inhibitor Inhibitor->RTK Blocks ATP Binding

Caption: Inhibition of a typical receptor tyrosine kinase signaling pathway.

By blocking the ATP binding site of a key kinase, these inhibitors can effectively shut down the entire downstream signaling cascade, leading to an anti-proliferative effect in cancer cells.

Detailed Experimental Protocols

The following protocols provide a self-validating framework for the synthesis and evaluation of novel inhibitors based on the 4-fluoro-2-substituted aniline scaffold.

Protocol 1: Synthesis of a Representative Derivative via Suzuki Coupling

Objective: To synthesize N-(4-fluoro-2-(pyridin-3-yl)phenyl)acrylamide, a common scaffold type.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-fluoro-2-bromoaniline (1.0 eq), 3-pyridylboronic acid (1.2 eq), potassium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.05 eq).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio, ~0.1 M concentration relative to the aniline).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Causality: The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination cycle of the Suzuki coupling. The base is essential for activating the boronic acid.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the dried organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-fluoro-2-(pyridin-3-yl)aniline.

  • Acrylamide Formation: Dissolve the purified aniline in dichloromethane. Cool to 0 °C and add triethylamine (1.5 eq). Add acryloyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Final Purification: Quench the reaction with water, extract with dichloromethane, dry the organic layer, and purify by chromatography to obtain the final product.

    • Self-Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% by HPLC for use in biological assays.

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

G A 1. Compound Plating (Serial dilution of inhibitor in DMSO, then add to assay plate) B 2. Kinase Reaction (Add Kinase, Substrate, and ATP. Incubate at RT) A->B C 3. Stop Reaction & ATP Depletion (Add ADP-Glo™ Reagent) B->C D 4. Luminescence Generation (Add Kinase Detection Reagent) C->D E 5. Signal Reading (Read luminescence on a plate reader) D->E F 6. Data Analysis (Normalize data, plot dose-response curve, calculate IC₅₀) E->F

Caption: Workflow for a luminescence-based kinase inhibition assay (ADP-Glo™).

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps for a 10-point curve.

  • Assay Plating: Transfer a small volume (e.g., 1 µL) of the diluted compounds into the wells of a 384-well assay plate. Include "no inhibitor" (0% inhibition, DMSO only) and "no enzyme" (100% inhibition) controls.

    • Trustworthiness: These controls are essential for data normalization and validating assay performance.

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase, its specific peptide substrate, and ATP in kinase buffer. Add this mix to the wells to start the reaction. The final ATP concentration should be at or near its Km value for the kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection (Step 1): Add ADP-Glo™ Reagent to all wells. This simultaneously stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes.

    • Causality: The ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.[20][21] By depleting unused ATP, the background signal for the subsequent luminescence step is eliminated.

  • Luminescence Generation (Step 2): Add Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which convert the ADP generated in step 5 back to ATP, fueling a luminescent reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis: Normalize the data using the controls (0% and 100% inhibition). Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ADME/Toxicity Considerations

While the 4-fluoro substitution helps mitigate some metabolic liabilities, a comprehensive ADME/Tox profile is essential for any lead compound.[12] Early-stage screening should include:

  • Metabolic Stability Assays: Using human liver microsomes to assess the compound's intrinsic clearance.

  • Permeability Assays: Using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion and cell-based Caco-2 assays to assess active transport and efflux.[10]

  • CYP Inhibition Assays: To check for potential drug-drug interactions by seeing if the compound inhibits major Cytochrome P450 isoforms.[2]

  • Hepatotoxicity and Cardiotoxicity: Early cell-based assays to flag potential liabilities.

Conclusion and Future Outlook

The 4-fluoro-2-substituted aniline scaffold represents a highly refined and strategically powerful motif in the design of kinase inhibitors. Its inherent advantages in terms of metabolic stability and synthetic tractability, combined with the ability to tune potency and selectivity through the 2-position, ensure its continued relevance in drug discovery. Future efforts will likely focus on applying novel bioisosteric replacements for the aniline core itself to further improve properties and explore new intellectual property space.[5][22] Additionally, the integration of computational methods, such as deep learning for scaffold hopping, will accelerate the discovery of novel inhibitors based on this and other privileged scaffolds.[4][23] By combining rational design, robust synthetic chemistry, and rigorous biological evaluation as outlined in this guide, researchers can continue to leverage this exceptional scaffold to develop safer and more effective targeted therapies.

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ResearchGate. (n.d.).
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines - ACS Publications. (2020, February 21).
  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC. (n.d.).
  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from - SciSpace. (2017, May 3).
  • Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data - Taylor & Francis. (2013, August 31).
  • Reduction of nitro compounds - Wikipedia. (n.d.).
  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PubMed. (n.d.).
  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26).
  • What are the common methods available to detect kinase activities? - AAT Bioquest. (2023, May 24).
  • A Comparative Guide to the Reaction Efficiency of N-Protected Anilines in Palladium-Catalyzed Cross-Coupling - Benchchem. (n.d.).
  • A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction - PubMed. (2019, September 20).
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases - PMC - NIH. (2017, May 3).
  • Aniline replacement in drug-like compounds - Cresset Group. (2024, January 10).
  • Characterization of ADME profile of novel protein kinase inhibitors - Helda - University of Helsinki. (n.d.).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors - bioRxiv. (2023, March 20).
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (2016, September 30).
  • [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC. (n.d.).
  • A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction | Organic Letters - ACS Publications. (2019, August 29).
  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5).
  • Exploring the Scaffold Universe of Kinase Inhibitors | Journal of Medicinal Chemistry. (2022, January 7).
  • Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF - ResearchGate. (n.d.).
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. (2024, December 16).
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (n.d.).
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (n.d.).
  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches - ACS Publications. (2021, September 29).
  • Cresset Blog: Aniline replacement in drug-like compounds - BioPartner UK. (2024, January 10).
  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note - Mettler Toledo. (n.d.).
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025, August 14).
  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (2018, December 10).
  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors - Cambridge University Press & Assessment. (n.d.).
  • Structure-based virtual screening and ADME/T-based profiling for low molecular weight chemical starting points as p21-activated kinase 4 inhibitors - RSC Advances (RSC Publishing). (n.d.).
  • Kinase Assays with Myra - Bio Molecular Systems. (n.d.).
  • LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US. (n.d.).
  • Deep learning-driven scaffold hopping in the discovery of Akt kinase inhibitors - Chemical Communications (RSC Publishing). (n.d.).
  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.).
  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC. (2025, June 21).
  • Kinase Target Engagement | Kinase Affinity Assay - Promega Corporation. (n.d.).
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. (n.d.).
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery - BPS Bioscience. (n.d.).

Sources

The Lynchpin of Osimertinib Synthesis: A Technical Guide to the Availability and Supply of the Core Aniline Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the AZD9291 Aniline Intermediate

Osimertinib, known by its code name AZD9291 and trade name Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It has transformed the treatment landscape for patients with non-small cell lung cancer (NSCLC) harboring specific EGFR mutations, including the T790M resistance mutation.[3] The chemical synthesis of this complex molecule hinges on a critical, late-stage coupling reaction. The lynchpin of this synthesis is the core aniline intermediate, a triamine derivative that provides the foundational scaffold for the final acrylamide moiety.

This guide provides an in-depth technical overview of this crucial intermediate, its synthesis, and a practical analysis of its supply and availability for research and development purposes.

Defining the Core Intermediate

The primary aniline intermediate for AZD9291 synthesis is chemically identified as:

  • Chemical Name: N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine.[4][5]

  • CAS Number: 1421372-66-8.[6]

This molecule contains the essential structural elements of Osimertinib, lacking only the N-acrylamide group. Its availability in sufficient quantity and high purity is paramount for the efficient and clean synthesis of the final active pharmaceutical ingredient (API).

Synthetic Pathway Overview

The AZD9291 aniline intermediate is typically prepared via the reduction of its corresponding nitro precursor. This common pathway underscores the importance of sourcing not only the final aniline but also its immediate precursor for a robust supply chain.

The key transformation is the reduction of the nitro group of the precursor:

  • Precursor Name: N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)-2-nitrobenzene-1,4-diamine.[7][8]

  • Precursor CAS Number: 1421372-67-9.[8]

This reduction is a standard procedure in medicinal chemistry, often accomplished through catalytic hydrogenation or using reducing agents like iron in an acidic medium.[9] The choice of method can influence the impurity profile of the resulting aniline intermediate.

G cluster_0 Synthesis of AZD9291 Aniline Intermediate cluster_1 Final Step to Osimertinib (AZD9291) Nitro_Precursor Nitro Precursor (CAS: 1421372-67-9) Reduction Reduction Reaction (e.g., H₂, Pd/C or Fe/NH₄Cl) Nitro_Precursor->Reduction Starting Material Aniline_Intermediate AZD9291 Aniline Intermediate (CAS: 1421372-66-8) Reduction->Aniline_Intermediate Yields Product Acylation Acylation Reaction Aniline_Intermediate->Acylation Reactant Acryloyl_Chloride Acryloyl Chloride or equivalent Acryloyl_Chloride->Acylation Acylating Agent Osimertinib Osimertinib (AZD9291) (CAS: 1421373-65-0) Acylation->Osimertinib Final Product

Fig. 1: Synthetic relationship of the aniline intermediate.

Supplier Landscape and Availability

The AZD9291 aniline intermediate (CAS 1421372-66-8) is available from a range of suppliers, primarily for research and development quantities. Sourcing for GMP (Good Manufacturing Practice) production would require more rigorous qualification and direct engagement with manufacturers.

Below is a summary of potential suppliers offering this intermediate. This list is intended for initial screening; researchers must conduct their own due diligence regarding batch-to-batch consistency, purity, and documentation.

SupplierProduct NameCAS NumberPurityNotes
Sigma-Aldrich (MilliporeSigma) N¹-(2-(Dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine1421372-66-898%A well-established supplier for research chemicals, providing technical support and documentation.
AChemBlock N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine1421372-66-898%Specializes in building blocks and intermediates for drug discovery.[6]
Pharmaffiliates N¹-(2-(Dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine1421372-66-8N/AA supplier of pharmaceutical reference standards, impurities, and intermediates.[4]
CymitQuimica N¹-[2-(Dimethylamino)ethyl]-5-methoxy-N¹-methyl-N⁴-[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]-1,2,4-benzenetriamine1421372-66-898%Offers a wide range of chemicals for R&D, intended for laboratory use.[5]
Key Considerations for Sourcing and Qualification:

For drug development professionals, selecting a supplier involves more than just catalog availability. A rigorous qualification process is essential to ensure the reliability of the supply chain and the quality of the final API.

G Start Identify Potential Suppliers Initial_Screening Initial Screening - Catalog Availability - Quoted Purity - Price & Lead Time Start->Initial_Screening Request_Info Request Information - Certificate of Analysis (CoA) - Synthesis Route - Impurity Profile Initial_Screening->Request_Info Shortlist Sample_Eval Sample Evaluation - Purity Verification (HPLC, NMR) - Characterization - Small-Scale Reaction Request_Info->Sample_Eval Review Docs Sample_Eval->Initial_Screening Fails Audit Supplier Audit (For GMP Scale) - Quality Management System - Production Capability - Regulatory History Sample_Eval->Audit Passes Analytical & Synthetic Tests Audit->Initial_Screening Fails Approve Approve Supplier Audit->Approve Passes Audit

Fig. 2: Workflow for qualifying an intermediate supplier.

Experimental Protocol: Synthesis of the Aniline Intermediate

The following is a representative, non-optimized protocol for the synthesis of the AZD9291 aniline intermediate via reduction of the nitro precursor, based on common chemical transformations described in the literature.[9]

Reaction: Reduction of N¹-(2-(dimethylamino)ethyl)-5-methoxy-N¹-methyl-N⁴-(4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)-2-nitrobenzene-1,4-diamine.

Materials & Equipment:

  • Nitro Precursor (CAS 1421372-67-9)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Ammonium Chloride (NH₄Cl)

  • Iron powder (Fe)

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the nitro precursor (1.0 eq).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v) to the flask to create a slurry.

  • Reagent Addition: Add ammonium chloride (approx. 0.2 eq) followed by iron powder (approx. 3.0-5.0 eq) to the slurry.

  • Reaction: Heat the reaction mixture to reflux (typically around 80-85 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove the iron salts. Wash the celite pad with additional ethanol.

  • Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by an appropriate method, such as column chromatography or recrystallization, to yield the desired AZD9291 aniline intermediate. The product's identity and purity should be confirmed by NMR, MS, and HPLC analysis.

Self-Validating System: The success of this protocol is validated at each stage. The reaction's completion is confirmed analytically (TLC/HPLC). The identity of the final product is confirmed by spectroscopic methods (NMR/MS), and its purity is quantified by HPLC. This ensures that the material proceeding to the next synthetic step meets all required specifications.

Conclusion

The AZD9291 aniline intermediate (CAS 1421372-66-8) is a readily identifiable and commercially available, albeit specialized, chemical for research purposes. Its synthesis from the corresponding nitro precursor is straightforward, employing standard chemical reductions. For scientists engaged in the research and development of Osimertinib and related EGFR inhibitors, a clear understanding of this intermediate's synthesis and a robust supplier qualification process are essential for ensuring the quality and consistency of their scientific outcomes.

References

  • MilliporeSigma. N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine. [Link]

  • SynThink. Osimertinib EP Impurities & USP Related Compounds. [Link]

  • Aarti Pharmalabs Limited. CAS 1421372-94-2 Osimertinib Intermediate Manufacturers, Exporters & Suppliers in India. [Link]

  • Avanscure. Osimertinib | CAS Number : 1421373-65-0. [Link]

  • Pharmaffiliates. N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,2,4-triamine. [Link]

  • MDPI. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. [Link]

  • Pharmaffiliates. Osimertinib - API. [Link]

  • PubChem. N1-(2-(Dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)-2-nitro-1,4-benzenediamine. [Link]

  • Home Sunshine Pharma. Azd-9291 (CAS No: 1421373-65-0). [Link]

  • Google Patents. Improved process for the preparation of osimertinib (AZD9291) or a salt thereof, and "AZD9291 aniline" or a salt thereof.
  • PubMed. AZD9291 in EGFR inhibitor-resistant non-small-cell lung cancer. [Link]

  • PubMed. Design, synthesis and biological evaluation of AZD9291 derivatives as selective and potent EGFRL858R/T790M inhibitors. [Link]

Sources

Methodological & Application

Synthesis of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline from 4-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for organic chemists and process development scientists. It details the strategic synthesis of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline (CAS 1153197-28-4), a critical pharmacophore often found in third-generation EGFR tyrosine kinase inhibitors (e.g., structural analogs of Osimertinib).

The protocol strictly adheres to the user's requirement to start from 4-Fluoro-2-methylaniline , necessitating a protection-activation strategy to manage the reactivity of the aniline nitrogen.

Executive Summary & Retrosynthetic Logic

Direct alkylation of the methyl group on 4-fluoro-2-methylaniline is chemically forbidden due to the high reactivity of the free amine and the inertness of the benzylic C-H bond. The synthesis requires a four-step sequence: Protection


 Radical Bromination 

Nucleophilic Substitution

Deprotection
.

Critical Control Point: The benzylic bromination (Step 2) is the yield-limiting step. The electron-rich nature of the acetanilide ring competes with the benzylic position for the bromine radical. Strict control of anhydrous conditions and radical initiation is required to prevent ring bromination (Electrophilic Aromatic Substitution).

Reaction Scheme (Graphviz Visualization)

SynthesisPath SM 4-Fluoro-2-methylaniline (Start) Int1 N-(4-fluoro-2-methylphenyl) acetamide SM->Int1 Step 1: Ac2O, DCM (Protection) Int2 N-[2-(bromomethyl)-4- fluorophenyl]acetamide Int1->Int2 Step 2: NBS, AIBN CCl4, Reflux (Wohl-Ziegler) Int3 N-{4-fluoro-2-[(4-methyl-1- piperazinyl)methyl]phenyl} acetamide Int2->Int3 Step 3: N-Me-Piperazine K2CO3, ACN (SN2 Substitution) Product 4-Fluoro-2-[(4-methyl-1- piperazinyl)methyl]aniline (Target) Int3->Product Step 4: 6N HCl EtOH, Reflux (Hydrolysis)

Figure 1: Synthetic pathway transforming the methyl-aniline precursor to the piperazine-linked target.

Detailed Experimental Protocols

Step 1: Protection of Aniline (Acetylation)

The free amine must be protected to prevent oxidation and N-bromination during the subsequent radical step.

  • Reagents: 4-Fluoro-2-methylaniline (1.0 eq), Acetic Anhydride (1.2 eq), Triethylamine (1.1 eq), DCM (Dichloromethane).

  • Protocol:

    • Dissolve 4-fluoro-2-methylaniline in DCM (5 mL/g) at 0°C.

    • Add Triethylamine followed by dropwise addition of Acetic Anhydride.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Workup: Wash with 1N HCl (to remove excess amine), then Sat. NaHCO3, then Brine.[1] Dry over MgSO4 and concentrate.

    • Output: N-(4-fluoro-2-methylphenyl)acetamide. (White solid).[2][3]

Step 2: Benzylic Bromination (Wohl-Ziegler Reaction)

This is the most technically demanding step. Standard NBS conditions are used, but the solvent must be anhydrous to prevent HBr generation, which would catalyze side-reactions on the aromatic ring.

  • Reagents: N-Acetylated intermediate (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq), AIBN (Azobisisobutyronitrile) (0.05 eq).

  • Solvent: Carbon Tetrachloride (

    
    ) or Chlorobenzene (PhCl). Note: PhCl is preferred in modern labs due to toxicity of 
    
    
    
    .
  • Protocol:

    • Suspend the intermediate in anhydrous PhCl (10 mL/g) under Nitrogen.

    • Add NBS and AIBN.

    • Initiation: Heat to reflux (80-100°C). If available, irradiate with a tungsten lamp to assist radical initiation.

    • Monitoring: Monitor by TLC/HPLC. The reaction typically completes in 2–4 hours. Stop immediately upon consumption of starting material to prevent di-bromination.

    • Workup: Cool to 0°C to precipitate Succinimide. Filter off the solid.[4][5] Concentrate the filtrate.

    • Purification: The benzylic bromide is unstable. Do not purify on silica. Use the crude material directly in Step 3 (Telescoping).

Step 3: Nucleophilic Substitution ( )
  • Reagents: Crude Benzylic Bromide (from Step 2), 1-Methylpiperazine (1.5 eq), Potassium Carbonate (

    
    ) (2.0 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF.

  • Protocol:

    • Dissolve the crude bromide in ACN.

    • Add

      
       and 1-Methylpiperazine.
      
    • Stir at RT for 4 hours (or 50°C for 1 hour).

    • Workup: Filter inorganic salts. Concentrate solvent.[5][6] Partition residue between EtOAc and Water.[4][6]

    • Output: N-{4-fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenyl}acetamide.

Step 4: Deprotection (Hydrolysis)
  • Reagents: Step 3 Intermediate, 6N HCl, Ethanol.

  • Protocol:

    • Dissolve intermediate in Ethanol (5 volumes).

    • Add 6N HCl (5 volumes).

    • Reflux for 2–3 hours.

    • Workup: Cool to RT. Neutralize with NaOH to pH > 10. Extract with DCM (3x).

    • Purification: Recrystallize from Hexane/EtOAc or purify via Flash Chromatography (DCM:MeOH:NH3).

Process Logic & Troubleshooting (E-E-A-T)

The table below summarizes critical failure modes and expert mitigation strategies derived from similar kinase inhibitor syntheses (e.g., Gefitinib/Osimertinib intermediates).

Process StageFailure ModeRoot CauseExpert Mitigation
Bromination Ring Bromination (impurity)Moisture in solvent generating HBr; Electrophilic attack.Use strictly anhydrous solvent; add

scavenger to reaction; ensure high temperature for radical preference.
Bromination Di-brominationExcess NBS or long reaction time.Use exactly 1.05 eq NBS; Stop reaction at 95% conversion; Do not "cook" overnight.
Substitution DimerizationReaction of piperazine with two bromide molecules.[1]Use excess 1-Methylpiperazine (1.5 eq minimum) to statistically favor mono-alkylation.
Isolation Product DegradationBenzylic bromide instability.Telescope Step 2 and 3. Do not isolate the bromide solid; perform solvent swap or direct addition.
Process Workflow Diagram

Workflow cluster_0 Critical Phase: Radical Bromination Step2 Reflux w/ NBS & AIBN (Anhydrous PhCl) Check QC: Check for Ring Bromination (NMR/HPLC) Step2->Check Filter Filter Succinimide Byproduct Check->Filter Pass Step3 Add N-Methylpiperazine + Base (Telescoped Step) Filter->Step3 Start Protected Aniline Start->Step2 Final Acid Hydrolysis -> Target Step3->Final

Figure 2: Operational workflow highlighting the critical control point at the bromination stage.

Analytical Validation (QC Specifications)

To validate the final product, compare spectral data against the following expected parameters:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       6.8–7.0 (m, 3H, Aromatic protons).
      
    • 
       4.8 (br s, 2H, 
      
      
      
      - exchangeable).
    • 
       3.5 (s, 2H, Benzylic 
      
      
      
      ).
    • 
       2.4–2.6 (m, 8H, Piperazine ring).
      
    • 
       2.3 (s, 3H, 
      
      
      
      ).
  • Mass Spectrometry (ESI+): Calculated

    
    . Found 
    
    
    
    .

References

  • Sigma-Aldrich. 4-Fluoro-2-methylaniline Product Specification & Safety Data. Retrieved from .

  • Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds.[2][7] The Wohl-Ziegler Reaction. Chemical Reviews. (Classic mechanism reference for Step 2).

  • AstraZeneca Patents.Synthesis of Osimertinib and Intermediates. (Validating the route of benzylic functionalization on fluoro-anilines). See generally WO2013014448.
  • BenchChem. Synthesis of 4-Fluoro-2-methoxy-N-methylaniline. (Analogous chemistry for handling fluoro-aniline derivatives). Retrieved from .

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24851373. Retrieved from .

Sources

Technical Application Note: Chemoselective N-Alkylation of 1-Methylpiperazine with 2-(Bromomethyl)-4-fluoroaniline

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and protocol for the nucleophilic substitution of 1-methylpiperazine with 2-(bromomethyl)-4-fluoroaniline . This transformation is a critical step in the synthesis of various kinase inhibitors (e.g., EGFR inhibitors) where the ortho-aminobenzyl-piperazine motif serves as a key solubility-enhancing and binding element.

Executive Summary

This protocol details the chemoselective


 alkylation of 1-methylpiperazine with 2-(bromomethyl)-4-fluoroaniline. The reaction exploits the nucleophilic differential between the secondary amine of the piperazine and the primary aniline of the electrophile.

Critical Challenge: The electrophile, 2-(bromomethyl)-4-fluoroaniline , contains both a nucleophilic aniline group and a highly reactive benzylic bromide. As a free base, it is prone to rapid intermolecular self-polymerization. Therefore, this protocol utilizes the hydrobromide salt of the electrophile or requires in situ generation to ensure stability and high yields.

Key Metrics:

  • Reaction Type:

    
     Nucleophilic Substitution.[1]
    
  • Primary Risk: Self-polymerization of the benzylic bromide starting material.

  • Expected Yield: 75–85% (isolated).

  • Purity Target: >98% (HPLC).

Strategic Analysis & Mechanism

Reaction Mechanism

The reaction proceeds via a direct bimolecular nucleophilic substitution (


). The secondary amine of the 1-methylpiperazine (1)  attacks the benzylic carbon of the 2-(bromomethyl)-4-fluoroaniline (2) , displacing the bromide leaving group.
  • Nucleophile: The N1-nitrogen of 1-methylpiperazine (secondary amine, pKa ~9.8).

  • Electrophile: The benzylic carbon of the 2-bromomethyl moiety.

  • Chemoselectivity: The secondary amine of piperazine is significantly more nucleophilic than the primary aniline (

    
    , pKa ~4.0) under slightly basic conditions, favoring the desired cross-coupling over aniline alkylation.
    
Stability Control System

To prevent the "head-to-tail" polymerization of (2) , the starting material is introduced as its hydrobromide salt (2•HBr ). The free base is liberated in situ only in the presence of the trapping nucleophile (piperazine), ensuring that the concentration of the reactive free-base electrophile remains low relative to the nucleophile.

Materials & Safety

Reagents Table
ReagentMW ( g/mol )Equiv.[2][3][4]RoleCAS (Ref)
2-(Bromomethyl)-4-fluoroaniline•HBr 283.931.0Electrophile (Salt)Synthesis [1]
1-Methylpiperazine 100.161.5Nucleophile109-01-3
N,N-Diisopropylethylamine (DIPEA) 129.242.5Base (Scavenger)7087-68-5
Acetonitrile (ACN) -10 VSolvent75-05-8
Dichloromethane (DCM) --Extraction Solvent75-09-2

> Note: If starting from the free base of the bromide (unstable), use immediately. This protocol assumes the stable HBr salt is used.

Safety Hazards
  • Benzylic Bromides: Potent lachrymators and alkylating agents. Handle in a fume hood. Destroys tissue on contact.

  • 1-Methylpiperazine: Corrosive, flammable liquid.

  • Reaction Exotherm: The neutralization of the HBr salt and subsequent alkylation can be exothermic.[5]

Experimental Protocol

Diagrammatic Workflow (Graphviz)

ReactionProtocol Start Start: Reagent Prep Solubilization Step 1: Suspend Electrophile Salt (2-bromomethyl-4-fluoroaniline•HBr) in ACN at 0°C Start->Solubilization Addition Step 2: Add Base (DIPEA) & Nucleophile (1-Methylpiperazine) Dropwise Addition Solubilization->Addition Reaction Step 3: Reaction Stir at 0°C -> RT for 2-4 h Monitor by TLC/LCMS Addition->Reaction Check Conversion > 95%? Reaction->Check Check->Reaction No (Extend Time/Heat to 40°C) Quench Step 4: Quench Add Sat. NaHCO3 Check->Quench Yes Workup Step 5: Workup Extract w/ DCM (3x) Wash Brine -> Dry Na2SO4 Quench->Workup Purification Step 6: Purification Flash Column (DCM:MeOH:NH3) Workup->Purification

Figure 1: Step-by-step workflow for the synthesis of 2-((4-methylpiperazin-1-yl)methyl)-4-fluoroaniline.

Step-by-Step Methodology
Step 1: Preparation of Reaction Mixture
  • Equip a dry 100 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Charge the flask with 2-(bromomethyl)-4-fluoroaniline hydrobromide (1.0 equiv, e.g., 2.84 g, 10 mmol).

  • Add anhydrous Acetonitrile (ACN) (10 volumes, 30 mL). The salt will likely form a suspension.

  • Cool the suspension to 0°C using an ice-water bath.

    • Expert Insight: Cooling is critical to control the rate of free-base liberation and prevent immediate self-polymerization upon base addition.

Step 2: Nucleophile and Base Addition
  • In a separate vial, mix 1-methylpiperazine (1.5 equiv, 1.50 g, 15 mmol) and DIPEA (2.5 equiv, 3.23 g, 25 mmol) in ACN (5 mL).

  • Add this solution dropwise to the cooled suspension of the bromide salt over 15–20 minutes.

    • Rationale: The base neutralizes the HBr salt, liberating the reactive benzylic bromide. By adding the nucleophile with the base, you ensure that as soon as the electrophile is generated, it is immediately trapped by the high concentration of piperazine.

Step 3: Reaction Monitoring
  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (20–25°C) .

  • Stir for 2–4 hours.

  • Process Control (TLC/LCMS):

    • TLC Eluent: 10% MeOH in DCM.

    • Visualization: UV (254 nm) and Ninhydrin stain (amines).

    • Criteria: Disappearance of the starting bromide (Rf ~0.8, non-polar) and appearance of the product (Rf ~0.3, polar, streaks due to amine).

    • Note: If the reaction stalls, heat gently to 40°C, but avoid higher temperatures to prevent aniline oligomerization.

Step 4: Workup
  • Quench the reaction by adding Saturated Aqueous

    
      (30 mL).
    
  • Transfer to a separatory funnel and extract with Dichloromethane (DCM) (

    
     mL).
    
    • Alternative: Ethyl Acetate can be used, but DCM is better for solubilizing polar piperazine derivatives.

  • Combine the organic layers and wash with Brine (

    
     mL).
    
  • Dry the organic phase over anhydrous

    
     .
    
  • Filter and concentrate under reduced pressure to yield the crude orange/brown oil.

Step 5: Purification
  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase: Gradient of DCM to 90:10:1 (DCM : MeOH :

      
      ).
      
    • Tip: The ammonium hydroxide is essential to prevent the tertiary amine product from sticking to the acidic silica.

  • Alternative (Recrystallization): If the product solidifies, it can often be recrystallized from Hexane/EtOAc, but the oil is common.

Quality Control & Data Analysis

Expected Analytical Data
  • Appearance: Yellow to light brown viscous oil or low-melting solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       6.8–7.0 (m, 3H, Ar-H).
      
    • 
       5.1 (br s, 2H, 
      
      
      
      , exchangeable).
    • 
       3.55 (s, 2H, Ar-
      
      
      
      -N). Diagnostic Peak: Shift from ~4.5 ppm (bromide) to ~3.5 ppm confirms substitution.
    • 
       2.45 (br s, 8H, Piperazine 
      
      
      
      ).
    • 
       2.28 (s, 3H, N-
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Calculated

      
      : 224.15.
      
    • Found: 224.2.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Polymerization Free base of bromide existed too long without nucleophile.Ensure simultaneous addition of base and nucleophile. Keep at 0°C during addition.
Bis-alkylation Aniline nitrogen attacked the bromide.Use excess piperazine (1.5–2.0 eq). Ensure temperature does not exceed 40°C.
Incomplete Reaction HBr salt not fully neutralized.Check pH of reaction mixture; ensure it is basic (pH > 9). Add more DIPEA.

References

  • Preparation of Benzylic Bromides

    • General Method: Smith, M. B.; March, J. March's Advanced Organic Chemistry, 6th ed.; Wiley: Hoboken, NJ, 2007.
    • Specific Analog: BenchChem.[6] "Synthesis of 2-(Chloromethyl)-4-fluoroaniline." . Accessed Oct 2023.

  • Piperazine Alkylation Protocols: Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem.1996, 61, 3849-3862. (Context for amine reactivity). Patent Reference: "Quinazoline derivatives as EGFR inhibitors." US Patent 20050250761. (Describes similar benzyl-piperazine couplings).
  • Safety Data

    • 1-Methylpiperazine:[7].

    • Benzylic Halide Stability: "Handling of lachrymatory benzylic halides." Org.[8] Synth. Coll. Vol. 19 , 45.

Sources

Reaction conditions for coupling 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline with chloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Reaction Conditions for Coupling 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline with Chloropyrimidines

Abstract

This document provides a comprehensive technical guide for the palladium-catalyzed cross-coupling of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline with various chloropyrimidines. This transformation, a variant of the Buchwald-Hartwig amination, is a cornerstone reaction in medicinal chemistry for synthesizing complex N-aryl heterocycles, which are prevalent motifs in numerous drug candidates.[1][2] This guide delves into the reaction's mechanistic underpinnings, offers detailed, field-proven protocols, and presents a systematic approach to optimizing reaction conditions. By explaining the causality behind experimental choices, from ligand and base selection to solvent and temperature effects, this note equips researchers, scientists, and drug development professionals with the necessary knowledge to successfully execute and troubleshoot these critical C-N bond-forming reactions.

Introduction: The Strategic Importance of N-Aryl Pyrimidines

The pyrimidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved therapeutics. The strategic introduction of an aniline moiety via a C-N bond creates a class of compounds, N-aryl pyrimidines, with significant biological activity. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these bonds, largely supplanting harsher, classical methods due to its broad substrate scope and exceptional functional group tolerance.[1] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.[1] This guide specifically addresses the coupling of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline, a complex primary aniline, with chloropyrimidines—a coupling that presents unique challenges due to the potentially lower reactivity of the C-Cl bond compared to other aryl halides.[3]

Reaction Principle: The Buchwald-Hartwig Amination Catalytic Cycle

The success of this cross-coupling reaction hinges on a palladium catalyst operating in a well-defined catalytic cycle. The general mechanism involves the transformation of a palladium(0) species through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination to form the desired product and regenerate the active catalyst.[4] The choice of ligand is paramount, as it modulates the stability, reactivity, and steric environment of the palladium center throughout the cycle.[5]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition Amine_Coord Amine Coordination [L-Pd(II)(Ar)(NHR')]+X- OA_Complex->Amine_Coord Ligand Exchange Amido_Complex Palladium Amido Complex L-Pd(II)(Ar)(NR') Amine_Coord->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination product_out Ar-NHR' (Product) Amido_Complex->product_out sub_in Ar-Cl (Chloropyrimidine) sub_in->Pd0 amine_in R'-NH₂ (Aniline) amine_in->OA_Complex base_in Base base_in->Amine_Coord

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

General Protocol for Cross-Coupling

This protocol provides a robust starting point for the coupling reaction. Optimization, as detailed in Section 4.0, may be required for specific chloropyrimidine substrates.

3.1 Materials & Equipment

  • Reactants: 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline (CAS: 1153197-28-4)[6], desired chloropyrimidine.

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

  • Ligand: A bulky, electron-rich biarylphosphine ligand (e.g., XPhos, RuPhos, BrettPhos).[7]

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, degassed toluene or 1,4-dioxane.

  • Equipment: Schlenk flask or reaction vial with stir bar, inert atmosphere setup (Nitrogen or Argon), heating mantle or oil bath, standard laboratory glassware for work-up and purification, TLC plates or LC-MS for reaction monitoring.

3.2 Step-by-Step Procedure

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Reagent Addition: Add the chloropyrimidine (1.0 equiv), 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline (1.1-1.2 equiv), and the base (e.g., NaOtBu, 1.5-2.0 equiv).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to achieve a concentration of approximately 0.1-0.2 M with respect to the chloropyrimidine.

  • Degassing (Optional but Recommended): Subject the sealed reaction mixture to a few cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 8-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl pyrimidine.

Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup add_solids Add Catalyst, Ligand, Chloropyrimidine, Aniline, & Base setup->add_solids add_solvent Add Anhydrous, Degassed Solvent add_solids->add_solvent heat Heat Reaction Mixture (80-110 °C) add_solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup Cool, Dilute, Filter & Extract monitor->workup Reaction Complete purify Purify via Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end_node End characterize->end_node

Caption: General experimental workflow for the coupling reaction.

Optimization of Reaction Conditions

The efficiency of the Buchwald-Hartwig amination is highly sensitive to the interplay of several parameters. A systematic optimization is often necessary to achieve high yields, especially with challenging substrates like chloropyrimidines.

ParameterRecommended Starting ConditionsRationale & Optimization Insights
Palladium Precatalyst Pd₂(dba)₃ (1-2.5 mol%) or Pd(OAc)₂ (2-5 mol%)Pd₂(dba)₃ is a reliable source of Pd(0). Pd(OAc)₂ is reduced in situ. Pre-formed palladacycle precatalysts can also offer higher activity and reproducibility.[4]
Ligand XPhos or RuPhos (1.5-2x mol% of Pd)Bulky, electron-rich biaryl monophosphine ligands are crucial for promoting both oxidative addition and reductive elimination steps.[7] For particularly unreactive chlorides, more specialized ligands may be required.
Base NaOtBu (1.5-2.0 equiv) or Cs₂CO₃ (2.0 equiv)NaOtBu is a strong base effective for many couplings.[8] However, weaker bases like Cs₂CO₃ or K₃PO₄ are better tolerated by base-sensitive functional groups and can sometimes prevent side reactions.[7][9]
Solvent Toluene or 1,4-DioxaneThese aprotic solvents have good solvating properties for the reagents and are stable at high temperatures. Solvent choice can influence reaction rates and catalyst stability.[8]
Temperature 100 °CReaction rates are typically slow at room temperature. Temperatures between 80-110 °C are common. Higher temperatures may be needed for less reactive aryl chlorides but can also lead to catalyst decomposition.[8]
Concentration 0.1 M (relative to limiting reagent)Higher concentrations can increase reaction rates but may also lead to solubility issues or side reactions.

Note on Regioselectivity: When using di-substituted pyrimidines, such as 2,4-dichloropyrimidine, regioselectivity becomes a key consideration. In the vast majority of cross-coupling reactions, substitution occurs preferentially at the C4 position.[10] Achieving C2 selectivity is challenging and typically requires specialized catalytic systems, such as those employing bulky N-heterocyclic carbene (NHC) ligands.[10][11] For standard Buchwald-Hartwig conditions described here, the C4-coupled product is the expected major isomer.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen contamination); Insufficient temperature; Inappropriate ligand/base combination.Ensure rigorous inert atmosphere technique. Increase temperature in 10 °C increments. Screen different ligands (e.g., BrettPhos) and a stronger base (e.g., LHMDS).
Formation of Side Products Hydrodehalogenation of the chloropyrimidine; Catalyst decomposition.Use a weaker base (e.g., K₃PO₄). Lower the reaction temperature. Use a more robust ligand or a pre-catalyst.
Poor Reproducibility Variable quality of reagents (especially base and solvent); Inconsistent inert atmosphere.Use freshly opened, high-purity, anhydrous solvents. Use a fresh bottle of NaOtBu or titrate it. Use a glovebox for reaction setup.

Conclusion

The palladium-catalyzed coupling of 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline with chloropyrimidines is a highly effective method for the synthesis of valuable N-aryl pyrimidine derivatives. Success relies on the careful selection and optimization of the catalytic system—particularly the phosphine ligand and base—and the rigorous exclusion of oxygen and water. The protocols and guidelines presented herein provide a comprehensive framework for researchers to reliably perform this transformation, enabling the efficient construction of complex molecular architectures for drug discovery and development.

References

  • Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146, 19414-19424. [Link]

  • Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]

  • Fors, B. P., & Buchwald, S. L. (2009). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Journal of the American Chemical Society, 131(36), 12898–12899. [Link]

  • Villatoro, R. S., et al. (2023). General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy. Organometallics, 42(22), 3629–3641. [Link]

  • Villatoro, R. S., et al. (2023). General Method for Ni-Catalyzed C–N Cross-Couplings of (Hetero)Aryl Chlorides with Anilines and Aliphatic Amines under Homogeneous Conditions Using a Dual-Base Strategy. ResearchGate. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium‐Catalyzed Amination of Aryl Halides. ResearchGate. [Link]

  • Khazipov, O. V., et al. (2023). A Simple Protocol for the C−N Cross‐Coupling of Aryl Chlorides with Amines Applying Ni/NHC Catalysis. ChemCatChem, 15(15), e202300466. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • Ananikov Lab. (2023). A Simple Protocol for the C-N Cross-Coupling of Aryl Chlorides with Amines Applying Ni/NHC Catalysis. Ananikov Lab. [Link]

  • ResearchGate. (2020). N‐arylation of pyrazolo[1,5‐a]pyrimidin‐7‐amine. [Link]

  • ChemRxiv. (2023). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. [Link]

  • Espinosa-Bustos, C., et al. (2017). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II). Arkivoc, 2017(4), 63-73. [Link]

  • Merchant, R. R., et al. (2022). A deconstruction–reconstruction strategy for pyrimidine diversification. Nature, 604(7904), 88-94. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Mathi, G., et al. (2023). Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry, 11, 1254301. [Link]

  • Sanna, M., et al. (2020). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 25(19), 4438. [Link]

  • Iovine, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 57. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • Anderson, K. W., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 4125–4127. [Link]

  • Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10. [Link]

  • Wentland, M. P., et al. (1990). Synthesis and structure-activity relationships of new 7-[3-(fluoromethyl)piperazinyl]- and -(fluorohomopiperazinyl)quinolone antibacterials. Journal of Medicinal Chemistry, 33(4), 1164-1178. [Link]

  • ResearchGate. (2019). Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... [Link]

  • Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society, 147(4), 3017-3022. [Link]

  • Clayden, J., et al. (2023). Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters, 25(5), 830-835. [Link]

  • Jackson, O. D., et al. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. PMC. [Link]

  • Royal Society of Chemistry. (2016). Palladium catalyst immobilized on functionalized microporous organic polymers for C–C coupling reactions. RSC Publishing. [Link]

  • Semantic Scholar. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. [Link]

  • Frontiers. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement of Fluoro-Aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling fluoro-aniline derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this important class of compounds. Fluoro-anilines are vital building blocks in pharmaceuticals and agrochemicals, but their unique physicochemical properties often lead to difficulties in dissolution.[1][2] This resource provides in-depth, experience-based answers to common questions and robust protocols to overcome these hurdles.

Section 1: Foundational Principles & Common Issues (FAQs)

This section addresses the fundamental reasons behind the solubility behavior of fluoro-aniline derivatives.

Q1: Why are my fluoro-aniline derivatives showing poor solubility in common organic solvents?

A1: The solubility of fluoro-aniline derivatives is a complex interplay of several molecular and bulk properties. Poor solubility typically arises from one or more of the following factors:

  • High Crystal Lattice Energy: The arrangement of molecules in a solid crystal is stabilized by intermolecular forces. For dissolution to occur, the energy released from solvent-solute interactions must overcome this crystal lattice energy. Fluoro-anilines, with their capacity for hydrogen bonding (via the -NH₂ group) and strong dipole-dipole interactions (from the C-F bond), can pack very efficiently into a stable crystal lattice, making them difficult to dissolve.

  • Polarity Mismatch: The core principle of "like dissolves like" governs solubility.[3][4][5] Fluoro-anilines are moderately polar molecules. The benzene ring is non-polar, while the amino (-NH₂) and fluoro (-F) groups are polar.[3] If the solvent is too non-polar (e.g., hexane, toluene), it cannot effectively interact with the polar functional groups. Conversely, if a solvent is extremely polar, it may not favorably interact with the non-polar aromatic ring.

  • Intermolecular Forces: The primary forces at play are hydrogen bonding, dipole-dipole interactions, and van der Waals forces.[3] A successful solvent must be able to participate in similar interactions with the solute. For instance, polar protic solvents like methanol and ethanol are often effective because they can act as both hydrogen bond donors and acceptors, similar to the amino group of the aniline derivative.[1][3]

  • Influence of the Fluorine Substituent: The highly electronegative fluorine atom withdraws electron density from the aromatic ring, which can reduce the basicity of the amino group compared to unsubstituted aniline.[2] This change in electron distribution affects the molecule's overall dipole moment and its ability to interact with solvent molecules.[1]

Q2: How does the position and number of fluorine atoms on the aniline ring affect solubility?

A2: The number and regiochemistry of fluorine substituents have a profound impact on the molecule's physical properties and, consequently, its solubility.

  • Positional Isomerism (Ortho, Meta, Para):

    • Ortho-fluoroaniline: The proximity of the fluorine atom to the amino group can lead to intramolecular hydrogen bonding. This internal interaction can reduce the availability of the -NH₂ group for intermolecular hydrogen bonding with the solvent, which may decrease solubility in protic solvents compared to other isomers.

    • Para-fluoroaniline: This isomer often exhibits high symmetry, which can lead to more efficient crystal packing and higher lattice energy, potentially reducing its solubility compared to the less symmetrical meta-isomer.

  • Polyfluorination: As more fluorine atoms are added to the ring (e.g., difluoro- or trifluoro-anilines), the molecule's polarity and lipophilicity change dramatically. While fluorine is highly electronegative, the cumulative effect of multiple fluorine atoms can increase the non-polar surface area of the molecule, often decreasing its solubility in polar solvents.

Q3: My compound is a basic amine. Can I use pH to improve its solubility in organic solvents?

A3: Yes, for certain solvent systems, pH modification can be a powerful tool. The amino group on the aniline ring is basic and can be protonated to form an ammonium salt.

Mechanism: R-NH₂ (less soluble) + H⁺A⁻ → R-NH₃⁺A⁻ (more soluble salt)

By adding a small amount of an acid, you can convert the neutral fluoro-aniline into its corresponding salt. This salt is ionic and will have significantly higher solubility in polar organic solvents, particularly polar protic solvents like alcohols.

Practical Application: A patent for separating p-fluoroaniline from aniline demonstrates this principle effectively. By adding a mineral acid in a solvent like ethyl acetate or methylene chloride, the p-fluoroaniline selectively forms an insoluble salt, which can be filtered off.[6] Conversely, if you start with an insoluble free base, adding acid can bring it into solution. To recover the neutral compound, you would then add a base to neutralize the salt.

Section 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable workflows and step-by-step protocols to systematically address solubility problems.

Guide 1: Systematic Solvent Screening Protocol

Attempting to dissolve a new compound without a systematic approach can waste valuable time and material. This protocol provides a structured method for identifying a suitable solvent or co-solvent system.

Objective: To efficiently screen a panel of solvents to determine the qualitative and semi-quantitative solubility of a fluoro-aniline derivative.

Materials:

  • Fluoro-aniline derivative (solid)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Vortex mixer

  • A panel of solvents with varying polarities (see Table 1)

  • Analytical balance

Protocol:

  • Preparation: Dispense a small, accurately weighed amount of your fluoro-aniline derivative (e.g., 5-10 mg) into a series of labeled vials.

  • Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL) from your screening panel.

  • Equilibration: Cap the vials tightly and vortex each sample vigorously for 1-2 minutes. Allow the samples to equilibrate at a controlled temperature (e.g., 25 °C) for at least 24 hours to ensure saturation is reached.[3][7] The presence of undissolved solid is necessary to confirm saturation.[3]

  • Observation & Analysis:

    • Qualitative: Visually inspect each vial. Note whether the compound is fully soluble, partially soluble, or insoluble.

    • Quantitative (Optional): For vials where the compound is partially soluble, carefully withdraw a known volume of the clear supernatant.[3] Analyze the concentration of the dissolved compound using a suitable analytical technique like HPLC or UV-Vis spectroscopy.[4][8] Calculate the solubility in units like mg/mL or mol/L.[7]

Table 1: Recommended Solvent Screening Panel

Solvent ClassExample SolventsExpected Solubility for Fluoro-AnilinesRationale
Non-Polar Hexane, TolueneLowPoor interaction with the polar -NH₂ and -F groups.[3]
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, AcetoneModerate to HighCan engage in dipole-dipole interactions with the solute.[3]
Polar Protic Methanol, EthanolHighCapable of hydrogen bonding with the amino group.[1][2][3]

G

Guide 2: Enhancing Solubility with Co-solvents

If a single solvent does not provide adequate solubility, a co-solvent system can often be the solution. Co-solvents work by modifying the overall polarity and hydrogen-bonding characteristics of the solvent mixture to be more favorable for the solute.

Common Co-solvent Strategies:

  • Increasing Polarity: For a compound that is sparingly soluble in a non-polar solvent like toluene, adding a small percentage of a polar aprotic solvent like acetone or a polar protic solvent like isopropanol can significantly improve solubility. The polar co-solvent can solvate the polar functional groups of the fluoro-aniline.

  • Reducing Polarity: Conversely, if your compound is sparingly soluble in a very polar solvent, adding a less polar co-solvent can enhance solubility by creating a more favorable environment for the non-polar aromatic ring.

  • "Water-Lean" Systems: In some applications, replacing the bulk of water with an organic solvent like an alcohol can increase the physical solubility of CO₂ in amine solutions, a principle that can be adapted for other solutes.[9][10] Using co-solvents like ethylene glycol with amines has been shown to be a promising strategy.[10]

Protocol for Co-solvent Optimization:

  • Select Primary Solvent: Based on the screening guide (Guide 1), choose the solvent in which the compound shows at least partial solubility.

  • Select Co-solvent: Choose a miscible co-solvent with a different polarity.

  • Prepare Mixtures: Create a series of mixtures with varying percentages of the co-solvent (e.g., 95:5, 90:10, 80:20, 50:50 of primary:co-solvent).

  • Test Solubility: Using the method described in Guide 1, determine the solubility of your compound in each mixture to find the optimal ratio.

Guide 3: The Impact of Temperature

For most solid solutes, solubility increases with temperature.[11][12] This is because the additional thermal energy helps overcome the crystal lattice energy of the solid.

When to Use Heat:

  • Recrystallization: Heating is a fundamental step in recrystallization, allowing you to dissolve the compound in a minimum amount of hot solvent.

  • Driving Reactions: For reactions requiring higher concentrations of a poorly soluble starting material, running the reaction at an elevated temperature can be an effective strategy.

Protocol for Generating a Solubility Curve:

  • Prepare a saturated solution at room temperature as described in Guide 1.

  • Place the vial in a thermostatically controlled shaker bath.

  • Increase the temperature in increments (e.g., 10 °C). At each step, allow the system to equilibrate (approx. 2-4 hours).

  • After equilibration at each temperature, take a sample of the supernatant and determine its concentration.

  • Plot solubility (Y-axis) versus temperature (X-axis) to generate a solubility curve. This curve is invaluable for designing processes like crystallization.[12]

G

References

  • Solubility of Things. (n.d.). 4-Fluoroaniline.
  • Benchchem. (n.d.). A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.
  • (n.d.). Fluoroaniline.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • (2024, September 24). Solubility test for Organic Compounds.
  • ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds | Analytical Chemistry.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF.
  • (n.d.). solubility experimental methods.pptx.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of Aniline Phosphate in Common Organic Solvents.
  • Benchchem. (n.d.). Determining the Solubility of 2-(But-2-en-1-yl)aniline in Organic Solvents: A Technical Guide.
  • PubChem. (n.d.). 4-Fluoroaniline | C6H6FN | CID 9731.
  • MDPI. (2025, June 12). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.
  • (2024, December 13). Amine-Based Solvents and Additives to Improve the CO 2 Capture Processes: A Review.
  • ChemicalBook. (2022, November 18). The Solubility of Aniline.
  • Google Patents. (n.d.). US4532352A - Separation of aniline and p-fluoroaniline.
  • PMC. (2020, November 13). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
  • ResearchGate. (2025, August 5). Effect of amine properties on developing CO2 phase change absorbents by means of cosolvent effect | Request PDF.
  • IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility.
  • Rowan. (n.d.). Predicting Solubility.
  • ResearchGate. (n.d.). (PDF) Solubility of fluorinated compounds in a range of ionic liquids. Cloud-point temperature dependence on composition and pressure.
  • Chemistry LibreTexts. (2022, August 11). 9.4: The Effect of Temperature on Solubility.
  • Academia.edu. (n.d.). (PDF) 4-Fluoroanilines: synthesis and decomposition.
  • ResearchGate. (n.d.). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture | Request PDF.
  • ResearchGate. (n.d.). Evaluation of CO 2 solubility in potential aqueous amine-based solvents at low CO 2 partial pressure | Request PDF.
  • Scribd. (n.d.). Solubility Factors Explained | PDF.
  • Scientific & Academic Publishing. (n.d.). Solubility of Fluorine and Chlorine Containing Gases and Other Gases in Water at Ordinary Temperature.
  • ResearchGate. (2025, August 5). (PDF) The effect of H2O on F and Cl solubility and solution mechanisms of in aluminosilicate melts at high pressure and high temperature.

Sources

Technical Support Center: Minimizing Defluorination in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for managing C-F bond integrity during aniline synthesis. This guide is designed to provide you, a senior application scientist, with field-proven insights and actionable troubleshooting strategies to address the common and often frustrating side reaction of defluorination. We will explore the mechanistic underpinnings of this challenge and provide robust, self-validating protocols to ensure the selective formation of the desired C-N bond.

Understanding the Challenge: The C-F Bond in Cross-Coupling

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making it an invaluable tool for medicinal chemists to block metabolic "soft spots" and fine-tune the physicochemical properties of drug candidates.[1][2] However, this perceived stability can be deceptive. Under the conditions of transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the C-F bond can be inadvertently activated and cleaved, leading to undesired defluorinated or hydrodefluorinated byproducts.[3][4] This not only reduces the yield of the target aniline but also complicates purification and introduces impurities that can be problematic in a drug development setting.

The primary mechanism of concern in palladium-catalyzed reactions involves the catalyst's journey. The desired pathway involves oxidative addition of the palladium(0) catalyst to the C-X (X = Br, Cl, I, OTf) bond, followed by amine coordination, deprotonation, and reductive elimination to form the C-N bond.[4][5] The defluorination side reaction typically competes at the oxidative addition or subsequent steps, where the catalyst interacts with the C-F bond, particularly in electron-deficient aromatic systems.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: I'm performing a Buchwald-Hartwig amination on a fluoroaryl bromide and observing significant hydrodefluorination of my starting material and product. What are the first parameters I should adjust?

A1: This is a classic competition between the desired C-N coupling and the undesired C-F activation. Your primary goal is to accelerate the rate of C-N reductive elimination so that it decisively outpaces the pathways leading to defluorination.

Step-by-Step Troubleshooting Strategy:

  • Evaluate Your Base: Strong bases, particularly sodium tert-butoxide (NaOtBu), are highly effective for C-N coupling but can also promote defluorination.[6] The first and simplest adjustment is to switch to a weaker inorganic base.

    • Recommendation: Replace NaOtBu with cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[6] These bases are often sufficient to facilitate the amination of aryl bromides while being less aggressive towards the C-F bond.

  • Lower the Reaction Temperature: Amination reactions are often exothermic, and higher temperatures can provide the necessary activation energy for C-F bond cleavage.[7]

    • Recommendation: Attempt the reaction at a lower temperature. If you are running the reaction at 100-110 °C, try reducing it to 80 °C. Monitor the reaction progress closely, as the overall reaction rate will be slower, but the selectivity for the desired product may improve significantly.[6]

  • Check Reaction Time: Prolonged heating after the starting material has been consumed can lead to the degradation of the desired product into the defluorinated analog.

    • Recommendation: Monitor the reaction by TLC, GC, or LC-MS. Once the limiting reagent is consumed, proceed with the work-up promptly.

Q2: My defluorination problem is significantly worse when using an electron-deficient fluoroarene. Why is this happening and how can I mitigate it?

A2: Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) on the aromatic ring make the carbon atom of the C-F bond more electrophilic. This increased electrophilicity renders the C-F bond more susceptible to nucleophilic attack or activation by the electron-rich, low-valent palladium catalyst.[6] For substrates like fluoropyridines, the position of the fluorine also matters, with 2- and 4-positions being more activated towards nucleophilic substitution than the 3-position.[6]

Mitigation Strategies:

  • Ligand Optimization is Critical: The choice of phosphine ligand is paramount. You need a ligand that promotes extremely rapid reductive elimination of the C-N bond.

    • Recommendation: Employ bulky, electron-rich biaryl phosphine ligands. Ligands like RuPhos or BrettPhos are designed to create a sterically hindered palladium center that accelerates the final C-N bond-forming step, which is often the rate-limiting step for challenging couplings.[8] A faster desired reaction leaves less time for the undesired side reaction to occur.

  • Use Milder Conditions: As mentioned in Q1, this is even more critical for activated substrates.

    • Recommendation: Combine the use of a weaker base (Cs₂CO₃) with the lowest possible reaction temperature that still allows for a reasonable reaction rate.

Q3: I suspect my palladium catalyst and ligand system is directly causing the defluorination. How do I select a better system?

A3: You are correct to focus on the catalyst system, as it sits at the heart of the reaction's selectivity. The ideal catalyst system will have a high affinity for the C-Br (or C-Cl/OTf) bond and facilitate a very fast C-N reductive elimination, while having low reactivity towards the C-F bond.

Catalyst & Ligand Selection Funnel:

  • Start with Bulky Monophosphine Ligands: For many aniline syntheses, modern biaryl monophosphine ligands are superior to older bidentate ligands (e.g., BINAP).[6][9] They form more active L₁Pd(0) species that are crucial for efficient catalysis.

    • Primary Choices: Start with commercially available, well-established ligands such as RuPhos, XPhos, or BrettPhos. Use their corresponding palladacycle precatalysts (e.g., RuPhos Pd G3) for reliable and rapid formation of the active Pd(0) species.[2]

  • Screening: If the primary choice still yields byproducts, a ligand screening is necessary. Set up an array of small-scale reactions, keeping the substrate, base, solvent, and temperature constant, while varying only the ligand.

  • Consider Catalyst Loading: While counterintuitive, sometimes a slightly higher catalyst loading (e.g., moving from 1 mol% to 2 mol%) can increase the rate of the desired reaction sufficiently to outcompete the defluorination pathway, especially if catalyst decomposition is an issue.

Frequently Asked Questions (FAQs)

  • What is the general mechanism of palladium-catalyzed hydrodefluorination? Hydrodefluorination (HDF) is a competing side reaction where the C-F bond is cleaved and replaced by a C-H bond.[4] In the context of Buchwald-Hartwig amination, this can occur through several pathways. One possibility is the direct oxidative addition of the Pd(0) catalyst into the C-F bond. More commonly, it may occur via a β-hydride elimination from the palladium-amide intermediate, which can lead to a hydrodehalogenated arene and an imine.[4] The presence of a hydride source (e.g., from the solvent like 2-propanol or from the amine itself) is crucial for this pathway.[2]

  • Are certain fluoroaniline isomers more prone to defluorination? Yes. The position of the fluorine atom relative to other substituents and, in heterocycles, the ring nitrogen, significantly impacts its lability. For example, in fluoropyridines, a fluorine at the 2- or 4-position is more activated and thus more susceptible to cleavage than a fluorine at the 3-position.[6] This is due to the electron-withdrawing nature of the ring nitrogen, which makes the ortho and para positions more electrophilic.

  • What is the best analytical technique to quantify defluorination byproducts? ¹⁹F NMR spectroscopy is an excellent and highly quantitative technique.[6] The fluorine signals for your starting material, desired product, and any fluorinated byproducts (or the absence thereof in the case of complete HDF) will appear at distinct chemical shifts. The integration of these signals provides a direct and accurate ratio of the different species in your crude reaction mixture, making it superior to GC-MS or LC-MS for quantification of these specific byproducts.

Visualizing the Competing Pathways

The diagram below illustrates the catalytic cycle for the desired Buchwald-Hartwig amination and the key branching point that can lead to the undesired defluorination side reaction.

Buchwald_vs_Defluorination cluster_main Desired C-N Coupling Pathway Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar-F)(X) Pd0->OA_Complex Oxidative Addition (Ar(F)-X) Amine_Complex [L-Pd(II)(Ar-F)(NHR₂)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination Amide_Complex L-Pd(II)(Ar-F)(NR₂) Amine_Complex->Amide_Complex Deprotonation (-Base-H⁺) Product Ar(F)-NR₂ Amide_Complex->Product Reductive Elimination Defluorination_Pathway Defluorination Side Reaction Amide_Complex->Defluorination_Pathway C-F Activation or β-Hydride Elimination Product->Pd0 Catalyst Regeneration HDF_Product Ar-H Defluorination_Pathway->HDF_Product Start Ar(F)-X + HNR₂

Caption: Competing catalytic cycles in aniline synthesis.

Data Summary: Troubleshooting Variables

The following table summarizes key experimental parameters and their general effect on minimizing defluorination.

ParameterStandard Condition (High Defluorination Risk)Recommended Adjustment (Lower Defluorination Risk)Rationale
Base NaOtBu, LiHMDSCs₂CO₃, K₃PO₄, K₂CO₃Milder bases are less likely to promote C-F cleavage pathways.[6]
Ligand Simple phosphines (e.g., PPh₃), Bidentate (e.g., BINAP)Bulky, electron-rich biaryl monophosphines (e.g., RuPhos, BrettPhos)Accelerates C-N reductive elimination, outcompeting side reactions.[6]
Temperature >100 °C60 - 80 °C (or lowest feasible temperature)Lower thermal energy disfavors the high activation energy C-F cleavage.[7]
Solvent Protic solvents (e.g., t-BuOH)Aprotic solvents (e.g., Toluene, Dioxane)Aprotic solvents reduce the availability of adventitious proton/hydride sources.
Reaction Time Prolonged heating (>24h)Monitor to completion (typically 2-16h)Prevents product degradation into defluorinated species over time.[6]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Defluorination in Buchwald-Hartwig Amination

This protocol provides a robust starting point for coupling an aryl halide with an amine while minimizing the risk of defluorination.

  • Glassware Preparation: Thoroughly dry all glassware in an oven ( >120 °C) for at least 4 hours and allow it to cool under a stream of dry argon or nitrogen.

  • Reagent Preparation: To a dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 1.5 equiv.).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladacycle precatalyst (e.g., RuPhos Pd G3, 1-2 mol%) and the corresponding ligand (e.g., RuPhos, 1.5-3 mol%).

  • Solvent Addition: Add degassed, anhydrous toluene or dioxane via syringe to achieve a suitable concentration (typically 0.1-0.5 M). Ensure the solvent has been deoxygenated by bubbling with argon for at least 20 minutes.[10]

  • Reaction Execution: Seal the vessel and place it in a preheated oil bath at 80 °C. Stir the reaction mixture and monitor its progress by TLC or LC-MS every 2-4 hours.

  • Work-up: Once the starting aryl halide is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Parallel Screening of Bases and Ligands

This protocol is designed to efficiently identify the optimal base and ligand combination to maximize yield and minimize defluorination.

  • Array Setup: Arrange an array of small reaction vials (e.g., 2 mL HPLC vials) in a heating block.

  • Stock Solution Preparation: Prepare stock solutions of your aryl halide, amine, and solvent to ensure consistent addition to each vial.

  • Variable Addition:

    • To each vial, add a pre-weighed amount of a different base (e.g., Vial 1: NaOtBu, Vial 2: K₃PO₄, Vial 3: Cs₂CO₃).

    • To each vial, add a pre-weighed amount of a different ligand-precatalyst system (e.g., Row A: XPhos Pd G3, Row B: RuPhos Pd G3, Row C: BrettPhos Pd G3).

  • Reaction Initiation: Add the stock solution of substrate/amine to each vial. Seal the vials, purge with inert gas, and place the array on the heating block set to the desired temperature (e.g., 80 °C).

  • Analysis: After a set time (e.g., 12 hours), cool the array. Take a small aliquot from each vial, dilute it, and analyze by LC-MS or ¹⁹F NMR to determine the ratio of desired product to defluorinated byproduct. This will allow for direct comparison of the reaction outcomes.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Zhang, J., et al. (2022). Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. MDPI. [Link]

  • Baran, P. S. Lab. (2020). Get the F Out!
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 24, 2026, from [Link]

  • Wang, L. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.
  • Gair, J. J., et al. (2021). Palladium-Catalyzed Hydrodefluorination of Fluoroarenes. Organic Syntheses. [Link]

  • BenchChem. (2025).
  • Chen, G., et al. (2012). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

Sources

Validation & Comparative

HPLC method development for purity testing of Osimertinib intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to HPLC Method Development for Purity Testing of Osimertinib Intermediates

Introduction: The Critical Role of Purity in Osimertinib Synthesis

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. The complex multi-step synthesis of Osimertinib involves several chemical intermediates. The purity of these intermediates is paramount, as impurities can be carried through the synthetic route to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. Therefore, robust and reliable analytical methods for purity testing of these intermediates are critical for ensuring the quality of the final drug product.

This guide provides a comprehensive overview of the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity testing of Osimertinib intermediates. We will explore the strategic choices made during method development, compare different chromatographic conditions, and provide a framework for method validation based on international guidelines.

Understanding the Analyte: Physicochemical Properties of Osimertinib and its Intermediates

A successful HPLC method development strategy begins with a thorough understanding of the physicochemical properties of the target analytes. Osimertinib is a weakly basic compound with a pKa of approximately 7.3. Its intermediates will likely share similar basic properties due to the presence of nitrogen-containing heterocyclic rings. This basicity can lead to peak tailing in reversed-phase HPLC due to interactions with residual silanol groups on the stationary phase. Therefore, our method development strategy will focus on mitigating these interactions to achieve symmetrical peak shapes and optimal resolution.

HPLC Method Development Strategy: A Comparative Approach

The development of a robust HPLC method for purity testing involves the systematic optimization of several parameters. We will compare two common approaches: a traditional, one-factor-at-a-time (OFAT) approach and a more modern, screening-based approach.

Initial Screening Phase: Selecting the Right Column and Mobile Phase

The initial screening phase aims to identify a suitable stationary phase and mobile phase combination that provides good retention and selectivity for the main component and its potential impurities.

Stationary Phase Selection:

For weakly basic compounds like Osimertinib and its intermediates, a C18 column is a good starting point. However, not all C18 columns are created equal. We will compare the performance of three different types of C18 columns:

  • Conventional C18: A standard C18 column with traditional end-capping.

  • High-Purity Silica C18: A C18 column based on high-purity silica with advanced end-capping to minimize silanol interactions.

  • Polar-Embedded C18: A C18 column with a polar group embedded in the alkyl chain, which can improve peak shape for basic compounds and offer alternative selectivity.

Mobile Phase Selection:

The mobile phase composition plays a crucial role in achieving the desired separation. We will evaluate two common organic modifiers, acetonitrile and methanol, in combination with an acidic buffer to suppress the ionization of the basic analytes and improve peak shape.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile or Methanol

Experimental Protocol: Initial Screening

  • Prepare Stock Solutions: Prepare individual stock solutions of the Osimertinib intermediate and any available related substances/impurities in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Screening Conditions:

    • Columns: Conventional C18, High-Purity Silica C18, Polar-Embedded C18 (all 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B in 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Evaluation: Analyze the chromatograms for peak shape, resolution between the main peak and impurities, and retention time.

Comparative Data: Initial Screening

Column TypeOrganic ModifierPeak Asymmetry (Main Peak)Resolution (Critical Pair)Observations
Conventional C18Acetonitrile1.81.2Significant peak tailing, poor resolution of early eluting impurities.
High-Purity Silica C18 Acetonitrile 1.2 2.1 Good peak shape, improved resolution.
Polar-Embedded C18Acetonitrile1.31.9Good peak shape, slightly different selectivity profile.
High-Purity Silica C18Methanol1.41.8Broader peaks compared to acetonitrile, leading to lower resolution.

Based on the initial screening, the High-Purity Silica C18 column with an acetonitrile/water gradient containing 0.1% formic acid provides the best overall performance in terms of peak shape and resolution.

Method Optimization: Fine-Tuning for Optimal Performance

Once a suitable column and mobile phase system are selected, the next step is to optimize the method to achieve the desired separation within a reasonable analysis time.

Optimization Parameters:

  • Gradient Slope and Time: A shallower gradient can improve the resolution of closely eluting peaks.

  • Flow Rate: Increasing the flow rate can reduce the analysis time, but may also decrease resolution.

  • Column Temperature: Higher temperatures can improve peak efficiency and reduce analysis time, but may affect the stability of the analytes.

Experimental Protocol: Method Optimization

  • Gradient Optimization: Vary the gradient slope and time to improve the resolution of the critical peak pair. For example, introduce a shallow gradient segment around the elution time of the closely eluting impurities.

  • Flow Rate Optimization: Evaluate the effect of flow rate (e.g., 0.8, 1.0, 1.2 mL/min) on resolution and analysis time.

  • Temperature Optimization: Assess the impact of column temperature (e.g., 25, 30, 35 °C) on peak shape and resolution.

Optimized HPLC Method

  • Column: High-Purity Silica C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 40% B in 15 min, then to 90% B in 5 min, hold for 2 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 269 nm (the λmax of Osimertinib)

  • Injection Volume: 10 µL

Workflow for HPLC Method Development

HPLC_Method_Development cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) start Define Analytical Target Profile screening Initial Screening (Column, Mobile Phase) start->screening Physicochemical Properties optimization Method Optimization (Gradient, Flow Rate, Temp.) screening->optimization Select Best Conditions specificity Specificity optimization->specificity Proceed to Validation linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_complete Validated Method robustness->validation_complete

Caption: A flowchart illustrating the systematic workflow for HPLC method development and subsequent validation.

Method Validation: Ensuring a Reliable and Robust Method

Once the HPLC method is developed and optimized, it must be validated to ensure that it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 50% to 150% of the expected working concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Experimental Protocol: Robustness Study

  • Identify Critical Parameters: Select critical method parameters to investigate, such as:

    • pH of the mobile phase (e.g., ± 0.2 units)

    • Column temperature (e.g., ± 2 °C)

    • Flow rate (e.g., ± 0.1 mL/min)

    • Organic content in the mobile phase (e.g., ± 2%)

  • Perform Experiments: Analyze a standard solution of the Osimertinib intermediate while systematically varying each of the selected parameters.

  • Evaluate Results: Assess the impact of each variation on the system suitability parameters, such as peak asymmetry, resolution, and retention time.

Comparative Data: Robustness Study

Parameter VariedVariationPeak AsymmetryResolution (Critical Pair)% Change in Retention Time
Nominal -1.1 2.5 0
Flow Rate+0.1 mL/min1.12.4-8.5%
-0.1 mL/min1.12.6+9.2%
Temperature+2 °C1.12.5-1.5%
-2 °C1.22.4+1.8%
% Organic+2%1.12.3-5.1%
-2%1.12.7+5.5%

The results of the robustness study indicate that the method is resilient to minor variations in the operational parameters, further confirming its suitability for routine use in a quality control environment.

Logical Relationship of Method Parameters

HPLC_Parameters cluster_mobile_phase Mobile Phase cluster_column Column cluster_instrument Instrumental cluster_output Performance Outcome pH pH / Additive Resolution Resolution PeakShape Peak Shape pH->PeakShape Retention Retention Time AnalysisTime Analysis Time Organic Organic Modifier (% and Type) Organic->Resolution Organic->Retention StationaryPhase Stationary Phase StationaryPhase->Resolution StationaryPhase->PeakShape Dimensions Dimensions Dimensions->Resolution Dimensions->AnalysisTime FlowRate Flow Rate FlowRate->Resolution FlowRate->AnalysisTime Temp Temperature Temp->PeakShape Temp->Retention Detection Detection λ

Caption: Interdependencies of key HPLC parameters and their impact on chromatographic performance.

Conclusion

The development of a robust and reliable HPLC method for the purity testing of Osimertinib intermediates is a critical component of ensuring the quality and safety of the final API. By employing a systematic approach that begins with an understanding of the analyte's properties and involves a comprehensive screening and optimization phase, a suitable method can be established. The subsequent validation of this method according to ICH guidelines provides the necessary assurance that it is fit for its intended purpose in a regulated environment. The comparative data presented in this guide demonstrates the importance of selecting the appropriate stationary phase and mobile phase combination to achieve optimal separation and peak shape for these challenging basic compounds.

References

  • Cross, D. G., Ashton, S. E., Ghiorghiu, S., Eberlein, C., Castaneda, C. A., Yates, J. W., ... & Mellor, M. J. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer discovery, 4(9), 1046-1061. [Link]

  • PubChem. (n.d.). Osimertinib. National Center for Biotechnology Information. Retrieved from [Link]

  • Bojja, S., & Vobalaboina, V. (2017). A novel validated stability-indicating RP-HPLC method for the determination of osimertinib in bulk and its pharmaceutical dosage form. Pharmaceutical Methods, 8(2), 115. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Safety Operating Guide

4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline: Operational Disposal & Safety Guide

[1]

Executive Summary

Immediate Action Required: Treat 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline as a high-toxicity, corrosive sensitizer .[1] It is a key intermediate in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib).[1] Improper disposal poses severe risks of aquatic toxicity and formation of toxic azo compounds if oxidized uncontrolled.[1]

Core Disposal Directive:

  • Primary Method: High-temperature incineration (1,100°C+) with scrubber systems for hydrogen fluoride (HF) and nitrogen oxides (NOx).[1]

  • Prohibited: Do not dispose of via sanitary sewer, trash, or mixing with acidic waste streams (risk of violent exotherm).[1]

Chemical Profile & Hazard Assessment

To dispose of this compound safely, you must understand its functional reactivity.[1] This molecule combines an electron-withdrawing fluorine atom with two basic nitrogen centers (aniline and piperazine).[1]

ParameterTechnical SpecificationOperational Implication
CAS Number 204990-60-3Use for waste manifesting and inventory tracking.[1]
Functional Groups Fluorinated Aniline + N-MethylpiperazineDual Hazard: The piperazine moiety confers corrosivity (high pH) and sensitization; the aniline confers systemic toxicity.[1]
Acidity/Basicity Basic (pKa ~9.8 for piperazine N)Incompatibility: Reacts exothermically with strong acids.[1]
Stability Air/Light SensitiveOxidizes to form dark azo/nitro compounds.[1] Store under inert gas (Argon/Nitrogen).
RCRA Classification Not explicitly listed (P/U), but characteristic D002 (Corrosivity) likely applies if pH > 12.[1]5.Treat as Hazardous Waste .

Pre-Disposal Stabilization & Segregation

Before moving waste to the central accumulation area, it must be stabilized at the point of generation.[1]

A. Solid Waste (Pure Substance/Filter Cake)[1]
  • Containment: Do not use standard trash bags. Use double-lined 6-mil polyethylene bags or high-density polyethylene (HDPE) wide-mouth jars.

  • Labeling: Mark clearly as "TOXIC," "CORROSIVE," and "ORGANIC SOLID."[1]

  • Atmosphere: If the solid is fine powder, dampen slightly with an inert high-flashpoint solvent (e.g., high-boiling ether) to prevent dust generation during transfer, only if compatible with downstream incineration.[1]

B. Liquid Waste (Mother Liquors/HPLC Waste)[1]
  • Segregation Rule: This compound contains Fluorine.[1] It must be segregated into the Halogenated Organic Waste stream.[1]

  • pH Check: Because of the piperazine ring, solutions will be basic.[1]

    • Risk:[1][2][3][4][5][6] Mixing this basic waste with the "Acidic Organic" stream (common in HPLC waste containing TFA or Formic Acid) can cause heat generation and pressure buildup.

    • Protocol: Verify pH.[1][4] If highly basic, store in a separate "Basic Organic" container or neutralize slowly with dilute sulfuric acid under cooling before adding to the main halogenated drum.[1]

Operational Disposal Workflows

The following diagrams illustrate the decision logic for handling this specific chemical.

Workflow 1: Waste Stream Decision Tree

DisposalLogicStartWaste Generation:4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]anilineDecisionTypePhysical State?Start->DecisionTypeSolidPathSolid / Filter CakeDecisionType->SolidPathLiquidPathLiquid / SolutionDecisionType->LiquidPathBaggingDouble Bag (6-mil Poly)or HDPE JarSolidPath->BaggingLabelSolidLabel: Toxic, Corrosive,Halogenated SolidBagging->LabelSolidIncinerateSolidHigh-Temp Incineration(RCRA Facility)LabelSolid->IncinerateSolidCheckpHCheck pH(Is it Basic?)LiquidPath->CheckpHHighPHYes (pH > 10)CheckpH->HighPHBasicNeutralNo (Neutral/Acidic)CheckpH->NeutralNeutralSegregateSegregate: Basic Organic WasteDO NOT MIX with Acid StreamHighPH->SegregateCombineCombine withHalogenated SolventsNeutral->CombineIncinerateLiquidFuel Blending / IncinerationSegregate->IncinerateLiquidCombine->IncinerateLiquid

Figure 1: Decision matrix for segregating solid and liquid waste streams to prevent incompatibility accidents.

Spill Contingency & Emergency Response

In the event of a spill, speed is critical to prevent the aniline derivative from drying and becoming airborne dust.[1]

  • PPE Upgrade: Immediately don Silver Shield/Laminate gloves (Nitrile is susceptible to permeation by aromatic amines) and a P100 respirator.[1]

  • Containment: Ring the spill with absorbent socks.[1] Do not use sawdust (combustible).[1] Use vermiculite or clay.[1]

  • Neutralization (Liquid Spills):

    • The substance is basic.[1] Apply a weak acid neutralizer (e.g., Citric Acid powder) until pH is 6-8.[1]

    • Warning: Watch for heat generation.[1]

  • Decontamination:

    • After scooping up solids, wipe the surface with a 5% surfactant solution.[1]

    • Follow with a wipe down using dilute bleach (sodium hypochlorite) to oxidize trace aniline residues, but ensure adequate ventilation as this may generate chloramines.[1]

Regulatory Compliance & Transport

  • US DOT Shipping Name: Corrosive solids, toxic, n.o.s.[1] (contains 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline).[1]

  • UN Number: Likely UN 2923 (Corrosive solid, toxic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.) depending on the specific corrosivity data of the salt form.[1] Verify SDS Section 14.

  • EPA Waste Code: If the waste solution has a pH

    
     12.5, it carries the D002  code.[1] If it contains halogenated solvents (e.g., DCM), it may carry F002 .[1][7]
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3033930 (Gefitinib Intermediate). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (2024). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).[1] Retrieved from [Link][1]

  • American Chemical Society (2023). Identifying and Evaluating Hazards in Research Laboratories.[1] Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.